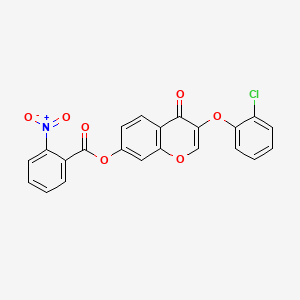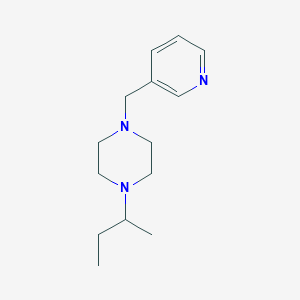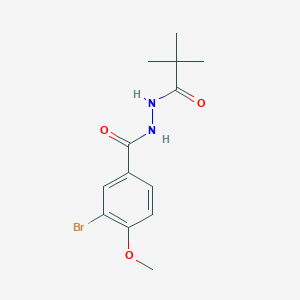
3-(2-chlorophenoxy)-4-oxo-4H-chromen-7-yl 2-nitrobenzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-chlorophenoxy)-4-oxo-4H-chromen-7-yl 2-nitrobenzoate is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of chromenone derivatives and has been found to exhibit anti-inflammatory, anti-cancer, and anti-viral properties.
科学的研究の応用
3-(2-chlorophenoxy)-4-oxo-4H-chromen-7-yl 2-nitrobenzoate has been extensively studied for its potential therapeutic applications. Some of the scientific research applications of this compound include:
1. Anti-inflammatory activity: this compound has been found to exhibit potent anti-inflammatory activity. It inhibits the production of pro-inflammatory cytokines and chemokines, which are responsible for the inflammatory response.
2. Anti-cancer activity: this compound has been shown to have anti-cancer activity against various types of cancer cells. It induces apoptosis (programmed cell death) in cancer cells and inhibits their proliferation.
3. Anti-viral activity: this compound has been found to exhibit anti-viral activity against certain viruses such as HIV and Herpes simplex virus.
作用機序
The mechanism of action of 3-(2-chlorophenoxy)-4-oxo-4H-chromen-7-yl 2-nitrobenzoate is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes and signaling pathways that are involved in inflammation, cancer, and viral replication.
Biochemical and Physiological Effects
This compound has been found to have several biochemical and physiological effects. These include:
1. Inhibition of pro-inflammatory cytokines and chemokines: this compound inhibits the production of pro-inflammatory cytokines and chemokines, which are responsible for the inflammatory response.
2. Induction of apoptosis: this compound induces apoptosis in cancer cells, which leads to their death.
3. Inhibition of viral replication: this compound inhibits the replication of certain viruses such as HIV and Herpes simplex virus.
実験室実験の利点と制限
The advantages of using 3-(2-chlorophenoxy)-4-oxo-4H-chromen-7-yl 2-nitrobenzoate in lab experiments include its potent anti-inflammatory, anti-cancer, and anti-viral properties. It is also relatively easy to synthesize and purify. However, the limitations of using this compound in lab experiments include its low solubility in water, which can make it difficult to administer in vivo. It also has a relatively short half-life, which can limit its effectiveness in certain applications.
将来の方向性
There are several future directions for the research and development of 3-(2-chlorophenoxy)-4-oxo-4H-chromen-7-yl 2-nitrobenzoate. Some of these include:
1. Development of more potent derivatives: Researchers can synthesize and test more potent derivatives of this compound, which may exhibit improved anti-inflammatory, anti-cancer, and anti-viral properties.
2. Formulation for improved solubility: Researchers can develop formulations of this compound that improve its solubility in water, which can enhance its effectiveness in vivo.
3. Testing in animal models: Researchers can test the efficacy of this compound in animal models of inflammation, cancer, and viral infections, which can provide valuable insights into its potential therapeutic applications.
4. Clinical trials: Clinical trials can be conducted to evaluate the safety and efficacy of this compound in humans, which can pave the way for its use as a therapeutic agent in the future.
Conclusion
In conclusion, this compound is a chemical compound that has shown promising therapeutic potential in scientific research. Its anti-inflammatory, anti-cancer, and anti-viral properties make it a valuable compound for further study and development. However, more research is needed to fully understand its mechanism of action and to evaluate its safety and efficacy in humans.
合成法
The synthesis of 3-(2-chlorophenoxy)-4-oxo-4H-chromen-7-yl 2-nitrobenzoate involves the reaction of 2-nitrobenzoic acid with 3-(2-chlorophenoxy)-4H-chromen-4-one in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in a solvent such as ethanol or methanol. The resulting product is then purified using techniques such as recrystallization or column chromatography.
特性
IUPAC Name |
[3-(2-chlorophenoxy)-4-oxochromen-7-yl] 2-nitrobenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H12ClNO7/c23-16-6-2-4-8-18(16)31-20-12-29-19-11-13(9-10-15(19)21(20)25)30-22(26)14-5-1-3-7-17(14)24(27)28/h1-12H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBUKRAWCLSPJSX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)OC2=CC3=C(C=C2)C(=O)C(=CO3)OC4=CC=CC=C4Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H12ClNO7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[3-(3-methyl-4-nitrophenoxy)propyl]-4(3H)-quinazolinone](/img/structure/B4880464.png)

![1-[3-(4-morpholinylmethyl)benzoyl]-4-piperidinecarboxamide](/img/structure/B4880477.png)
![2-[2-chloro-4-(1-pyrrolidinylsulfonyl)phenoxy]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B4880481.png)

![5-{[5-(3,4-dichlorophenyl)-2-furyl]methylene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4880495.png)
![1-[(5-chloro-2-methoxyphenyl)sulfonyl]-N-3-isoxazolyl-4-piperidinecarboxamide](/img/structure/B4880503.png)
![5-{[3-(methylthio)-1,2,4-thiadiazol-5-yl]thio}pentanoic acid](/img/structure/B4880511.png)
![N-(2-furylmethyl)-N-[(2,4,6-trimethyl-3-cyclohexen-1-yl)methyl]acetamide](/img/structure/B4880516.png)

![1-[3-(4-morpholinyl)propyl]-6-oxo-N-(2-phenoxyethyl)-3-piperidinecarboxamide](/img/structure/B4880522.png)
![2-[4-(anilinosulfonyl)phenoxy]-N-[2-(1-cyclohexen-1-yl)ethyl]acetamide](/img/structure/B4880538.png)

![N~1~-(tert-butyl)-N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-(4-ethoxyphenyl)glycinamide](/img/structure/B4880563.png)